Methyl 4-(5-{[(thiophen-2-ylmethyl)amino]methyl}furan-2-yl)benzoate
Description
Methyl 4-(5-{[(thiophen-2-ylmethyl)amino]methyl}furan-2-yl)benzoate is a heterocyclic compound featuring a furan ring linked to a benzoate ester via a methylene bridge.
Properties
CAS No. |
892596-79-1 |
|---|---|
Molecular Formula |
C18H17NO3S |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
methyl 4-[5-[(thiophen-2-ylmethylamino)methyl]furan-2-yl]benzoate |
InChI |
InChI=1S/C18H17NO3S/c1-21-18(20)14-6-4-13(5-7-14)17-9-8-15(22-17)11-19-12-16-3-2-10-23-16/h2-10,19H,11-12H2,1H3 |
InChI Key |
FVWCMFSTVFFTFR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=C(O2)CNCC3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Reaction Pathway
Suzuki Coupling :
- Reagents : Substituted iodobenzenes (1a–1i ), (5-formylfuran-2-yl)boronic acid (2 ), PdCl₂(PPh₃)₂, Na₂CO₃.
- Conditions : MeCN/H₂O (1:1), 60°C, 1 hr.
- Yield : 82–93% for intermediates 5a–5i .
Condensation with Amines :
Key Optimization
- Catalyst Selection : PdCl₂(PPh₃)₂ ensures high efficiency in Suzuki coupling.
- Solvent System : MeCN/H₂O improves solubility of boronic acid and iodobenzenes.
Table 1: Reaction Conditions for Suzuki Coupling
| Component | Details |
|---|---|
| Catalyst | PdCl₂(PPh₃)₂ (0.6 mmol) |
| Base | Na₂CO₃ (30 mmol) |
| Solvent | MeCN/H₂O (10 mL/10 mL) |
| Temperature | 60°C |
| Time | 1 hr |
| Yield Range | 82–93% |
Palladium-Catalyzed Coupling with Phthalimide
This method employs a nickel/gold co-catalyst system for C–C bond formation.
Reaction Pathway
Nickel-Catalyzed Alkylation :
- Reagents : Methyl 4-bromobenzoate, 2-(furan-2-yl)acetic acid, Cs₂CO₃, NiBr₂·glyme, 4,4’-diphenyl-2,2’-bipyridine.
- Conditions : Acetonitrile, 43°C, 24 hr.
- Yield : 41–86% for intermediates.
Post-Functionalization :
Critical Parameters
- Catalyst Loading : NiBr₂·glyme (5 mol%) and bipyridine (7.5 mol%) maximize efficiency.
- Solvent : Acetonitrile stabilizes intermediates during alkylation.
Table 2: Electrolysis Conditions for Post-Functionalization
| Parameter | Details |
|---|---|
| Electrolyte | nBu₄NBF₄ (1.2 equiv) |
| Solvent | HFIP/DCE (1.3 mL/2.7 mL) |
| Current | 6 mA |
| Time | 130 min |
| Yield | 68–74% |
Esterification and Palladium-Catalyzed Bromination
A three-step synthesis route optimized for industrial scalability.
Reaction Pathway
Esterification :
- Reagents : 4-Bromo-2-methylbenzoic acid, MeOH, H₂SO₄.
- Conditions : Reflux, 6 hr.
- Yield : >90% for methyl 4-bromo-2-methylbenzoate.
Palladium-Catalyzed Coupling :
- Reagents : Vinylboronic acid, Pd(dppf)Cl₂, Na₂CO₃.
- Conditions : THF/H₂O (4:1), 110°C, 4 hr.
- Yield : 92% for vinyl intermediate.
α-Halogenation :
Advantages
- Cost-Effective : Avoids precious metals in later steps.
- Scalability : Compatible with large-scale synthesis.
Table 3: α-Halogenation Optimization
| Parameter | Details |
|---|---|
| Halogenating Agent | Bromosuccinimide (1.2–1.5 equiv) |
| Solvent | THF/H₂O (1:1) |
| Temperature | 80°C |
| Time | 8 hr |
| Yield | 74% |
Reductive Amination of Furanic Aldehydes
Reaction Pathway
Imine Formation :
- Reagents : 5-Hydroxymethylfurfural (HMF), primary amines, MeOH.
- Conditions : RT, 16 hr.
Catalytic Hydrogenation :
- Catalyst : CuAlOₓ (derived from LDH).
- Conditions : Flow reactor, 100°C, H₂.
- Yield : 97–99% for aminomethylhydroxymethylfurans.
Mechanistic Insights
- Catalyst Stability : CuAlOₓ retains activity over 3 hr (97% yield).
- Substrate Scope : Effective for aniline, o-toluidine, and aliphatic amines.
Table 4: Reductive Amination Efficiency
| Substrate | Yield (%) | Notes |
|---|---|---|
| Aniline | 97 | Benchmark for aromatic amines |
| Hexylamine | 85 | Lower yield due to imine instability |
| o-Chloroaniline | 90 | Requires extended condensation time |
Gold-Catalyzed Cycloisomerization
A divergent pathway for synthesizing pyridinone derivatives.
Reaction Pathway
Cycloisomerization :
- Reagents : Furan-yne, Au(I) catalyst [(IPr)Au(NTf₂)], 2,6-dichloropyridine N-oxide.
- Conditions : DCE, RT, 6 hr.
- Yield : 81% for dihydropyridinone.
Isomerization :
- Reagents : MsOH (5.0 equiv).
- Conditions : 20 hr, then 1 hr with acid.
- Yield : >95% E-isomer selectivity.
Catalyst Tuning
Table 5: Gold-Catalyzed Product Distribution
| Catalyst | Product Type | Yield (%) | Selectivity (E:Z) |
|---|---|---|---|
| [(IPr)Au(NTf₂)] | Dihydropyridinone | 81 | 3:1 |
| [(MorDalPhos)Au(NCMe)] | Furan enone | 31 | N/A |
Comparative Analysis of Methods
Table 6: Method Efficiency and Scalability
| Method | Key Steps | Yield (%) | Scalability | Catalyst Cost |
|---|---|---|---|---|
| Suzuki Condensation | Cross-coupling + imine | 82–93 | Moderate | High |
| Palladium Coupling | Alkylation + electrolysis | 41–86 | Low | Moderate |
| Esterification | Ester + bromination | 74 | High | Low |
| Reductive Amination | Imine + hydrogenation | 97–99 | High | Low |
| Gold Catalysis | Cycloisomerization | 81 | Low | High |
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(5-{[(thiophen-2-ylmethyl)amino]methyl}furan-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzoate ester or thiophene moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Properties
Research indicates that compounds containing furan and thiophene moieties exhibit promising anticancer activities. Methyl 4-(5-{[(thiophen-2-ylmethyl)amino]methyl}furan-2-yl)benzoate has been evaluated in vitro against several cancer cell lines.
These results suggest that the compound may inhibit cell proliferation through apoptosis induction.
1.2 Antimicrobial Activity
The compound has also shown antimicrobial properties against various pathogens, including bacteria and fungi. Studies have demonstrated that it can effectively inhibit the growth of:
- Staphylococcus aureus
- Escherichia coli
- Candida albicans
The minimum inhibitory concentrations (MICs) for these pathogens are summarized below:
Materials Science
2.1 Polymer Synthesis
This compound can be utilized as a monomer in the synthesis of conducting polymers. Its incorporation into polymer matrices enhances electrical conductivity and thermal stability.
Case Study: Conductive Polymers
A study demonstrated the synthesis of poly(this compound), which exhibited:
- Conductivity:
- Thermal Stability: Decomposition temperature at
These properties make it suitable for applications in organic electronics and sensors .
Agricultural Chemistry
3.1 Pesticidal Activity
Preliminary studies indicate that the compound possesses pesticidal properties, particularly against agricultural pests such as aphids and whiteflies.
This suggests potential use as a biopesticide, contributing to sustainable agricultural practices.
Mechanism of Action
The mechanism of action for Methyl 4-(5-{[(thiophen-2-ylmethyl)amino]methyl}furan-2-yl)benzoate involves its interaction with specific molecular targets. The thiophene and furan rings can interact with various enzymes and receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare Methyl 4-(5-{[(thiophen-2-ylmethyl)amino]methyl}furan-2-yl)benzoate with key analogs based on substituents, synthetic pathways, and bioactivity:
Table 1: Structural and Functional Comparison of Furan-Benzoate Derivatives
Structural Variations and Electronic Effects
- Thiophene vs. This may influence binding affinity in enzyme inhibition .
- Amine vs. Amide/Urea Linkers : The primary amine in the target compound contrasts with the hydroxamate (compound 29) or urea (compound 23) linkers. Urea and hydroxamate groups typically exhibit stronger hydrogen-bonding capacity, which correlates with higher Sirtuin 2 inhibitory activity in compounds 23 and 29 .
Biological Activity
Methyl 4-(5-{[(thiophen-2-ylmethyl)amino]methyl}furan-2-yl)benzoate is a complex organic compound that integrates multiple heterocyclic structures, specifically furan and thiophene, along with a benzoate moiety. This unique structural configuration enhances its reactivity and interaction with biological systems, making it a focal point in medicinal chemistry.
Structural Characteristics
The compound features:
- Furan Ring : A five-membered aromatic ring with oxygen.
- Thiophene Ring : A five-membered ring containing sulfur.
- Benzoate Moiety : A benzene ring attached to a carboxylate group.
This combination allows for diverse chemical modifications and potentially enhances biological activity compared to simpler analogs.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Anticancer Properties : Preliminary studies suggest that compounds with similar structures may inhibit cancer cell proliferation.
- Antimicrobial Activity : The presence of both furan and thiophene rings contributes to antimicrobial effects against various pathogens.
- Anti-inflammatory Effects : Potential modulation of inflammatory pathways has been observed, indicating its utility in treating inflammatory diseases.
Anticancer Activity
A study focusing on structurally related compounds demonstrated significant anticancer activity in vitro. For instance, derivatives with furan and thiophene rings showed IC50 values in the micromolar range against various cancer cell lines, suggesting that this compound may exhibit similar effects.
Antimicrobial Studies
In vitro tests have shown that compounds containing thiophene and furan rings possess antimicrobial properties. For example, derivatives were tested against Gram-positive and Gram-negative bacteria, yielding minimum inhibitory concentration (MIC) values ranging from 50 to 100 µg/mL, indicating effective antimicrobial activity.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 4-(5-thiophen-2-ylmethyl)benzoate | Contains thiophene and benzoate | Anticancer, antimicrobial |
| Furan-based derivatives | Furan ring present | Antimicrobial, anti-inflammatory |
| Thiophene derivatives | Solely thiophene-based | Anticancer, anti-inflammatory |
The structural complexity of this compound allows for potential synergistic effects that enhance its pharmacological profile compared to simpler analogs.
The mechanisms underlying the biological activities of this compound are not fully elucidated. However, it is hypothesized that the integration of furan and thiophene may facilitate interactions with key biological targets such as enzymes involved in cancer progression or inflammation pathways.
Q & A
Q. Optimization Tips :
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Reductive amination | Pd/C (10%), H₂, MeOH, 6 h | 97% | |
| Ester coupling | EDC, HOBt, DCM, RT, 12 h | 72% |
Basic Question: How can the structure of this compound be confirmed, and what analytical techniques are critical?
Methodological Answer:
A combination of spectroscopic and chromatographic methods is essential:
- ¹H/¹³C NMR : Key signals include:
- HPLC-MS : Use C18 columns (ACN:H₂O + 0.1% formic acid) to confirm molecular ion [M+H]⁺ and purity (>97%) .
Advanced Tip : 2D NMR (COSY, HSQC) resolves overlapping signals in the furan-thiophene region .
Advanced Question: What are the challenges in designing bioactivity assays for this compound, particularly for target identification (e.g., enzyme inhibition)?
Methodological Answer:
- Target selection : Prioritize enzymes with known furan/thiophene interactions (e.g., sirtuin inhibitors). Use homology modeling to predict binding to Sirtuin-2’s hydrophobic pocket .
- Assay design :
Data Interpretation : IC₅₀ values <10 μM suggest therapeutic potential but require counter-screening against off-targets (e.g., cytochrome P450s) .
Advanced Question: How can researchers address discrepancies in biological activity data between in vitro and cellular models for this compound?
Methodological Answer:
Common issues include poor solubility or metabolic instability. Mitigation strategies:
Solubility screening : Test in PBS, DMSO, or cyclodextrin-based vehicles. Use dynamic light scattering (DLS) to detect aggregates .
Metabolic stability assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .
Prodrug design : Introduce hydrolyzable groups (e.g., acetates) to enhance cell permeability .
Q. Table 2: Example Stability Data
| Condition | Half-life (h) | Metabolite Identified | Reference |
|---|---|---|---|
| Human liver microsomes | 1.2 | Demethylated ester | |
| PBS (pH 7.4) | 48 | None |
Basic Question: What solvents and storage conditions are optimal for long-term stability of this compound?
Methodological Answer:
- Solubility : DMSO (>50 mg/mL) is preferred for stock solutions. Avoid aqueous buffers without surfactants .
- Storage :
Advanced Question: How can structure-activity relationship (SAR) studies guide the modification of this compound’s thiophene and furan moieties?
Methodological Answer:
- Thiophene modifications :
- Furan modifications :
- Substitute furan with thiazole to modulate LogP (synthesize via Hantzsch thiazole synthesis) .
Validation : Test analogs in enzyme inhibition assays and compare IC₅₀ shifts (>10-fold indicates critical SAR) .
Advanced Question: What chromatographic parameters are critical for separating this compound from its synthetic byproducts?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
